Smac-N7 Peptide
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Overview
Description
Smac-N7 Peptide is a complex peptide compound composed of multiple amino acidsThe structure of this compound includes L-lysine, L-alanine, L-valine, L-proline, L-isoleucine, and L-glutamine, which contribute to its unique properties and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Smac-N7 Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group is removed to expose the reactive amine group.
Addition of Subsequent Amino Acids: Each subsequent amino acid is added in a similar manner, with coupling and deprotection steps repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Smac-N7 Peptide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds. Substitution reactions can introduce new functional groups into the peptide .
Scientific Research Applications
Smac-N7 Peptide has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in cell culture studies to investigate protein-protein interactions and cellular processes.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the production of specialized materials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of Smac-N7 Peptide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with cell surface receptors to trigger signaling pathways that regulate gene expression, cell growth, and differentiation .
Comparison with Similar Compounds
Similar Compounds
L-alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine, used in dietary supplementation and cell culture.
L-alanyl-L-valine: A dipeptide with applications in studying peptide interactions and stability.
Uniqueness
Smac-N7 Peptide is unique due to its complex structure and the combination of multiple amino acids, which confer distinct properties and functions. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H59N9O9/c1-7-18(4)26(41-30(47)23-12-10-16-42(23)32(49)25(17(2)3)40-27(44)19(5)35)31(48)37-20(6)28(45)38-21(13-14-24(36)43)29(46)39-22(33(50)51)11-8-9-15-34/h17-23,25-26H,7-16,34-35H2,1-6H3,(H2,36,43)(H,37,48)(H,38,45)(H,39,46)(H,40,44)(H,41,47)(H,50,51)/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEOSZCDHUVWOC-SSHVMUOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H59N9O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437866 |
Source
|
Record name | L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
725.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401913-57-3 |
Source
|
Record name | L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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